1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20160667
InChI: InChI=1S/C12H10N4O/c13-8-4-3-7-14-11(8)16-10-6-2-1-5-9(10)15-12(16)17/h1-7H,13H2,(H,15,17)
SMILES:
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

CAS No.:

Cat. No.: VC20160667

Molecular Formula: C12H10N4O

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one -

Specification

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
IUPAC Name 3-(3-aminopyridin-2-yl)-1H-benzimidazol-2-one
Standard InChI InChI=1S/C12H10N4O/c13-8-4-3-7-14-11(8)16-10-6-2-1-5-9(10)15-12(16)17/h1-7H,13H2,(H,15,17)
Standard InChI Key RGSAZCPKCUBIEZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=O)N2C3=C(C=CC=N3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzimidazole core (C7H6N2\text{C}_{7}\text{H}_{6}\text{N}_{2}) fused with a 3-aminopyridine moiety (C5H6N2\text{C}_{5}\text{H}_{6}\text{N}_{2}), linked via a ketone group at the 2-position of the benzimidazole ring . The planar structure facilitates π-π stacking interactions, while the aminopyridine group introduces hydrogen-bonding capabilities, critical for molecular recognition in biological systems .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H10N4O\text{C}_{12}\text{H}_{10}\text{N}_{4}\text{O}
Molecular Weight226.23 g/mol
CAS Number1956307-13-3
Purity≥98%
Storage Conditions2–8°C

Synthesis and Characterization

Synthetic Pathways

The primary synthesis route involves a multi-step condensation reaction:

  • Step 1: 3-Amino-2-pyridinecarboxaldehyde reacts with ortho-phenylenediamine in the presence of an oxidizing agent (e.g., Na2S2O5\text{Na}_2\text{S}_2\text{O}_5) to form the imidazole ring.

  • Step 2: Cyclization under controlled pH (6–7) and temperature (60–80°C) yields the target compound with a reported purity of ≥98% .

Alternative methods include:

  • Cyclization of 2-(Imidazolidin-2-ylideneamino) Aniline Derivatives: This approach, used for related benzimidazole analogs, involves intramolecular nucleophilic substitution to form the fused ring system .

Biological Activities and Mechanisms

Enzyme Inhibition

Structural analogs of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one exhibit inhibitory activity against insulin-like growth factor 1-receptor (IGF-1R), a target in cancer therapy . For instance, 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives demonstrate IC50_{50} values <10 nM, attributed to hydrogen bonding with kinase domain residues .

Apoptotic Induction

In vitro studies on related compounds reveal pro-apoptotic effects in cancer cells through activation of PI3K/p53/NF-κB pathways . For example, sedanolide (a benzofuran derivative) induces autophagy in liver cancer cells at IC50_{50} values of 15–20 μM .

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

Impact of Substituents

  • Aminopyridine Position: The 3-aminopyridin-2-yl group enhances solubility and target affinity compared to 2-aminopyridin-3-yl isomers .

  • Benzimidazole Modifications: Methyl or ethyl substitutions at the 1-position reduce potency, while hydrogen bonding groups (e.g., -NH2_2) improve receptor engagement .

Table 2: SAR of Selected Benzimidazole Derivatives

CompoundModificationIC50_{50} (nM)Target
11b R1_1 = iPr7.9H3_3R
14c R1_1 = H, R2_2 = Et9.2H3_3R
Analog from Pyridone substitution<10IGF-1R

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